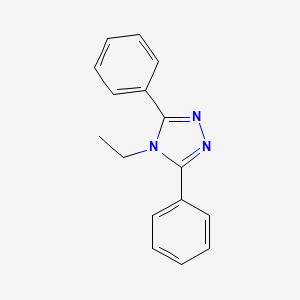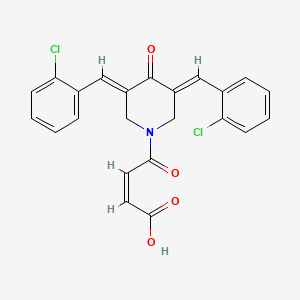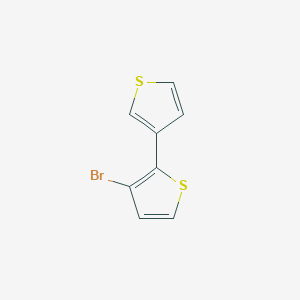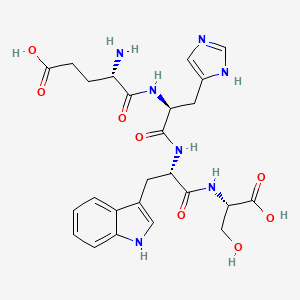
Lhrh(1-4)(free acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La hormona liberadora de hormona luteinizante (1-4) (ácido libre) es un fragmento peptídico derivado de la hormona liberadora de hormona luteinizante más grande. Este compuesto juega un papel crucial en la regulación de la liberación de la hormona folículoestimulante y la hormona luteinizante de la glándula pituitaria anterior. Está involucrado en varios procesos fisiológicos, incluida la reproducción y la regulación de las hormonas sexuales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la hormona liberadora de hormona luteinizante (1-4) (ácido libre) normalmente implica la síntesis de péptidos en fase sólida. Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Acoplamiento: El primer aminoácido se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Alargamiento: Los aminoácidos subsiguientes se añaden uno por uno mediante reacciones de acoplamiento.
Escisión: El péptido completo se escinde de la resina y se desprotege para producir la forma de ácido libre.
Métodos de producción industrial
La producción industrial de la hormona liberadora de hormona luteinizante (1-4) (ácido libre) sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para mejorar la eficiencia y la consistencia. El proceso implica medidas estrictas de control de calidad para garantizar la pureza e integridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La hormona liberadora de hormona luteinizante (1-4) (ácido libre) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar residuos específicos de aminoácidos, como la metionina, para formar sulfóxidos.
Reducción: Los puentes disulfuro dentro del péptido se pueden reducir a tioles libres.
Sustitución: Los residuos de aminoácidos se pueden sustituir por análogos para estudiar las relaciones estructura-actividad.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido perfórmico.
Reducción: Ditiotreitol o tris(2-carboxietil)fosfina.
Sustitución: Varios derivados de aminoácidos y reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en el péptido. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos, mientras que la reducción puede producir tioles libres .
Aplicaciones Científicas De Investigación
La hormona liberadora de hormona luteinizante (1-4) (ácido libre) tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por su papel en la regulación de las hormonas reproductivas y sus interacciones con los receptores.
Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de trastornos hormonales y cánceres.
Industria: Utilizado en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.
Mecanismo De Acción
La hormona liberadora de hormona luteinizante (1-4) (ácido libre) ejerce sus efectos uniéndose a receptores específicos en la superficie de las células diana. Esta unión desencadena una cascada de vías de señalización intracelular, lo que lleva a la liberación de la hormona folículoestimulante y la hormona luteinizante. Estas hormonas luego actúan sobre las gónadas para regular la esteroidogénesis y la gametogénesis .
Comparación Con Compuestos Similares
Compuestos similares
Hormona liberadora de hormona luteinizante (1-5) (ácido libre): Un fragmento peptídico generado por la escisión de la hormona liberadora de hormona luteinizante en el sitio Tyr5-Gly6.
(D-His(Bzl)6)-Hormona liberadora de hormona luteinizante (1-7) (ácido libre): Un derivado de péptido sintético que mejora la estabilidad y la actividad biológica mediante la introducción de residuos de aminoácidos no naturales.
Unicidad
La hormona liberadora de hormona luteinizante (1-4) (ácido libre) es única debido a su secuencia específica y actividad biológica. Sirve como una herramienta valiosa para estudiar las relaciones estructura-actividad de la hormona liberadora de hormona luteinizante y sus análogos. Su capacidad para regular las hormonas reproductivas la convierte en un compuesto crítico en la investigación básica y aplicada .
Propiedades
Fórmula molecular |
C25H31N7O8 |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H31N7O8/c26-16(5-6-21(34)35)22(36)30-19(8-14-10-27-12-29-14)24(38)31-18(23(37)32-20(11-33)25(39)40)7-13-9-28-17-4-2-1-3-15(13)17/h1-4,9-10,12,16,18-20,28,33H,5-8,11,26H2,(H,27,29)(H,30,36)(H,31,38)(H,32,37)(H,34,35)(H,39,40)/t16-,18-,19-,20-/m0/s1 |
Clave InChI |
FMJXVANOHHICFP-LEAZDLGRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)
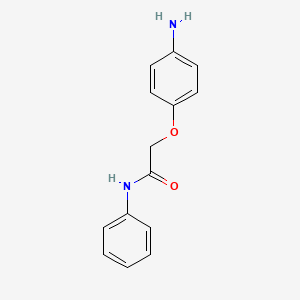

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
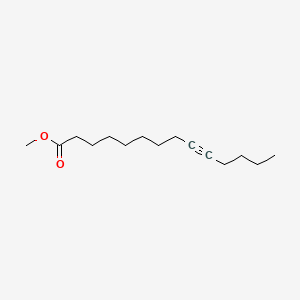
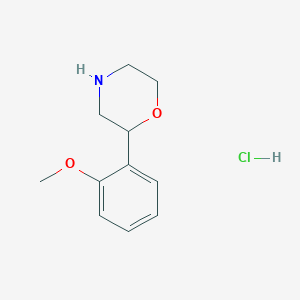

![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
